molecular formula C19H16N4O2S2 B2523590 Benzo[c][1,2,5]thiadiazol-5-yl(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)methanone CAS No. 1251691-84-5

Benzo[c][1,2,5]thiadiazol-5-yl(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)methanone

Cat. No. B2523590
CAS RN: 1251691-84-5
M. Wt: 396.48
InChI Key: IMGNOFYSPBKBGF-UHFFFAOYSA-N
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Description

The compound contains a benzo[c][1,2,5]thiadiazol-5-yl group and a 4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl group. The benzo[c][1,2,5]thiadiazol-5-yl group is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms and one sulfur atom. The 4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl group contains a piperidine ring, which is a six-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzo[c][1,2,5]thiadiazol-5-yl group and the 4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl group separately, followed by a coupling reaction to join the two groups together. The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzo[c][1,2,5]thiadiazol-5-yl group and the 4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl group. These groups would likely confer specific physical and chemical properties to the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the benzo[c][1,2,5]thiadiazol-5-yl group and the 4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl group. These groups could potentially participate in a variety of chemical reactions, depending on the specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the benzo[c][1,2,5]thiadiazol-5-yl group and the 4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl group. These groups could potentially confer specific properties such as solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Given the presence of the benzo[c][1,2,5]thiadiazol-5-yl group and the 4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl group, it’s possible that this compound could interact with a variety of biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential applications. This could include studies to determine its biological activity, potential uses in medicine or industry, and its environmental impact .

properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S2/c24-18(12-5-6-14-16(11-12)22-27-21-14)23-9-7-13(8-10-23)25-19-20-15-3-1-2-4-17(15)26-19/h1-6,11,13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGNOFYSPBKBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[c][1,2,5]thiadiazol-5-yl(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)methanone

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